5-Hydroxy-7,8-dimethoxyflavone 5-Hydroxy-7,8-dimethoxyflavone 5-Hydroxy-7,8-dimethoxyflavone is a natural product found in Graphis elongata, Aphis affinis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 3570-62-5
VCID: VC21345512
InChI: InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3
SMILES: COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

5-Hydroxy-7,8-dimethoxyflavone

CAS No.: 3570-62-5

Cat. No.: VC21345512

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-7,8-dimethoxyflavone - 3570-62-5

CAS No. 3570-62-5
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3
Standard InChI Key IHLSBQVBFDTNTC-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Canonical SMILES COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC

Chemical Identity and Physical Properties

5-Hydroxy-7,8-dimethoxyflavone belongs to the flavonoid class of compounds, specifically categorized as a flavone with a 2-phenylchromen-4-one backbone. The compound features three key functional groups: a hydroxyl group at position 5 and methoxy groups at positions 7 and 8, which define its chemical behavior and biological activities.

In scientific literature, the compound is identified by several synonyms:

  • Moslosooflavone

  • 7-O-Methylwogonin

  • 7,8-Dimethoxynorwogonin

  • 5-Hydroxy-7,8-dimethoxy-2-phenyl-4-chromenone

  • 5-Hydroxy-7,8-dimethoxy-2-phenyl-4H-1-benzopyran-4-one

The physical and chemical properties of 5-Hydroxy-7,8-dimethoxyflavone are summarized in Table 1:

Table 1: Physical and Chemical Properties of 5-Hydroxy-7,8-dimethoxyflavone

PropertyValue
Molecular FormulaC₁₇H₁₄O₅
Molecular Weight298.29 g/mol
CAS Registry Number3570-62-5
IUPAC Name5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one
Physical StateCrystalline solid
Melting Point180-181°C
Safety ClassificationHazard statements: H301 (Toxic if swallowed)
Risk Statements22
WGK Germany3

The compound's structure features a chromone ring system with a phenyl substituent at position 2, creating the flavone backbone. The hydroxyl group at position 5 can participate in hydrogen bonding and contributes to the compound's potential antioxidant properties, while the methoxy groups at positions 7 and 8 influence its lipophilicity and biological activities .

Natural Occurrence and Distribution

Plant Sources

5-Hydroxy-7,8-dimethoxyflavone has been identified in several plant species, where it contributes to their medicinal properties and ecological functions:

  • Andrographis paniculata: This is the most well-documented source, where the compound has been isolated from the roots. A. paniculata, commonly known as "King of Bitters" or "Kalmegh," is widely used in traditional Asian medicine systems .

  • Graphis elongata: A lichen species reported to contain this flavonoid .

  • Aphis affinis: An insect species where the compound has been detected, suggesting a potential role in plant-insect interactions .

Detection in Plant Materials

The compound exists in relatively low concentrations in its natural sources, which has made its isolation and characterization challenging. Extraction from plant materials typically involves:

  • Initial extraction with organic solvents (often petroleum ether, ethyl acetate, or methanol)

  • Fractionation through column chromatography

  • Purification steps involving crystallization or further chromatographic techniques

The identification of 5-Hydroxy-7,8-dimethoxyflavone in A. paniculata represented a significant finding as it was first reported as a novel natural product from this species, highlighting the plant's rich phytochemical profile .

Synthesis Methods

Several synthesis routes have been developed for 5-Hydroxy-7,8-dimethoxyflavone, demonstrating the interest in this compound for further research and potential applications.

Convergent Synthesis from Chrysin

A notable synthetic pathway starts with chrysin, a naturally occurring flavone with greater availability. This convergent synthesis involves four key steps :

Table 2: Key Steps in the Synthesis of 5-Hydroxy-7,8-dimethoxyflavone from Chrysin

StepStarting MaterialReagentsConditionsProductYield
1Chrysin(CH₃O)₂SO₂, K₂CO₃Acetone, room temperature5,7-DimethoxyflavoneNot specified
25,7-DimethoxyflavoneN-Bromosuccinimide (NBS)DMF, 0°C, 2.5 h8-Bromo-5,7-dimethoxyflavone80%
38-Bromo-5,7-dimethoxyflavoneNaOMe, CuBrDMF, 120°C5,7,8-Trimethoxyflavone85%
45,7,8-TrimethoxyflavoneAnhydrous AlCl₃Acetonitrile5-Hydroxy-7,8-dimethoxyflavone95%

This synthetic pathway is described as convenient and provides good yields, with the selective demethylation step yielding the target compound at 95% efficiency. The methanolysis of the brominated intermediate (step 3) is described as a key reaction that occurs within minutes at 120°C .

Alternative Synthesis Approaches

Alternative synthetic methods may involve:

Biological Activities

Research on the biological activities of 5-Hydroxy-7,8-dimethoxyflavone and its close derivatives has revealed several potential therapeutic applications.

Anti-inflammatory Properties

The flavanone derivative, 5-Hydroxy-7,8-dimethoxyflavanone, has demonstrated significant anti-inflammatory activity. Studies indicate it can decrease the production of pro-inflammatory mediators including:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Macrophage Inflammatory Protein-2 (MIP-2)

  • Nitric Oxide (NO)

These effects were observed in LPS/IFN-gamma stimulated RAW 264.7 cells, suggesting potential applications in inflammatory conditions. While direct studies on 5-Hydroxy-7,8-dimethoxyflavone's anti-inflammatory properties are more limited, the structural similarity suggests it may possess comparable activities.

ActivityTarget/MechanismEvidence LevelReference
Anti-inflammatoryReduction of TNF-α, IL-6, MIP-2, NOModerate (mainly from analogs)
Drug resistance reversalBCRP/ABCG2 inhibitionIndirect (from related compounds)
Receptor modulationAnaphylatoxin receptors, G-protein-coupled receptorsComputational predictions + limited experimental data
Potential anticancerCytotoxicity against human nasopharyngeal carcinoma cells (KB)Limited (from 5-Hydroxy-7,8-dimethoxyflavanone)

Analytical Methods for Detection and Characterization

The identification and quantification of 5-Hydroxy-7,8-dimethoxyflavone in various matrices employ several analytical techniques:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly used:

  • HPLC with UV detection, utilizing the characteristic UV absorption profile of flavonoids

  • HPLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for more specific and sensitive detection

Spectroscopic Identification

Several spectroscopic techniques provide structural confirmation:

  • UV-Visible Spectroscopy: 5-Hydroxy-7,8-dimethoxyflavone exhibits characteristic absorption bands influenced by its conjugated systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in CDCl₃ shows distinctive signals:

    • The C-6 proton appears as a singlet

    • Signals for two methoxy groups

    • A broad singlet for the aromatic protons of ring B

    • The hydroxyl proton at C-5 position appears in a characteristic downfield position due to hydrogen bonding with the adjacent carbonyl group

  • Mass Spectrometry: Provides molecular weight confirmation (m/z 299 for [M+H]⁺) and characteristic fragmentation patterns .

Manufacturer/SupplierProduct NumberPackagingPrice (USD)
Sigma-AldrichPHL8259810 mg$1,140
Usbiological30065410 mg$490
American Custom Chemicals CorporationPXT00041425 mg$502.02
Biorbyt Ltdorb10534620 mg$569.5
Biosynth CarbosynthFH14610410 mg$680

These high prices reflect the challenges in isolation or synthesis and indicate the specialized nature of this compound in research applications .

Structure-Activity Relationships

The biological activities of 5-Hydroxy-7,8-dimethoxyflavone and related compounds are strongly influenced by their structural features:

  • 5-Hydroxyl Group: Critical for antioxidant activity and forms hydrogen bonds with the carbonyl group at C-4, creating a stable six-membered ring. This structural feature is common to many biologically active flavonoids.

  • 7,8-Dimethoxy Pattern: The specific pattern of methoxylation at positions 7 and 8 distinguishes this compound from other flavones and likely contributes to its specific biological activities. Methoxy groups generally enhance lipophilicity and may improve cellular uptake.

  • Flavone Backbone: The basic 2-phenylchromen-4-one structure provides a rigid scaffold that positions the functional groups in specific spatial arrangements critical for receptor interactions.

Structural modifications of this compound can lead to significant changes in activity:

  • Demethylation at position 7 yields isowogonin

  • Further demethylation at position 8 yields norwogonin

  • Conversion to the corresponding flavanone (5-Hydroxy-7,8-dimethoxyflavanone) changes the C ring from planar to non-planar, affecting receptor binding properties

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